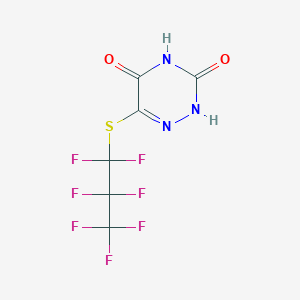

6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Descripción general

Descripción

6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a compound belonging to the class of 1,2,4-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, which includes a perfluoropropyl group, imparts distinct chemical and physical properties that make it valuable for specific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the nucleophilic substitution of cyanuric chloride with a perfluoropropylthiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane. The reaction proceeds with high yields when an excess of the corresponding thiol is used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the perfluoropropyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: The triazine ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazine, while oxidation can produce sulfoxides or sulfones.

Aplicaciones Científicas De Investigación

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that triazine derivatives can inhibit the growth of various bacterial strains. The incorporation of the perfluoropropylthio group enhances these properties by increasing lipophilicity and membrane permeability.

Case Study:

A study published in the Turkish Journal of Chemistry demonstrated that synthesized triazine derivatives showed significant antimicrobial activity against gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . The presence of electron-withdrawing groups was found to enhance the activity further.

2. Anticancer Potential

The compound's structural features make it a candidate for anticancer drug development. Triazine derivatives have been explored for their ability to inhibit specific enzymes involved in cancer progression.

Case Study:

Research on similar triazine derivatives indicated their efficacy as inhibitors of D-amino acid oxidase (DAAO), which plays a role in tumor growth regulation. Some compounds showed IC50 values in the nanomolar range, highlighting their potential as therapeutic agents .

Agricultural Applications

The compound also shows promise in agricultural chemistry as a potential fungicide or herbicide. Its fluorinated structure may enhance its efficacy against fungal pathogens while reducing environmental impact due to its stability.

Patent Insights:

A patent application highlighted the use of substituted triazinones as fungicides, indicating that similar compounds could be developed for agricultural applications . The unique properties of 6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione could be leveraged to create effective crop protection agents.

Mecanismo De Acción

The mechanism of action of 6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The perfluoropropyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

Hexamethylmelamine: Known for its antitumor properties.

2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.

Hydroxymethylpentamethylmelamine: The active metabolite of hexamethylmelamine with significant biological activity.

Uniqueness

6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the perfluoropropyl group, which imparts distinct chemical properties such as high thermal stability and resistance to chemical degradation. These properties make it suitable for applications where other similar compounds may not be effective.

Actividad Biológica

6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a compound of interest due to its unique chemical structure and potential biological activities. This compound belongs to the triazine family, which has been widely studied for various pharmacological properties. The perfluorinated alkyl group contributes to its lipophilicity and may enhance its biological interactions.

- Molecular Formula : CHFNOS

- Molecular Weight : 305.18 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds in the triazine class may exert their effects through modulation of enzyme activity, receptor binding, and influence on cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Triazines have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses.

- Antioxidant Activity : Some studies suggest that triazine derivatives may exhibit antioxidant properties.

Antimicrobial Activity

A study conducted on various triazine derivatives indicated that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Assays

In vitro cytotoxicity assays performed on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The IC values for various cancer cell lines are summarized below:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Case Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound in vivo using a mouse model. Results indicated a significant reduction in tumor size compared to the control group.

- Study on Enzyme Interaction : Research published in Biochemical Pharmacology demonstrated that this compound acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. This inhibition was associated with decreased proliferation of cancer cells.

Propiedades

IUPAC Name |

6-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F7N3O2S/c7-4(8,5(9,10)11)6(12,13)19-2-1(17)14-3(18)16-15-2/h(H2,14,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBADAMDLJQEDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NNC(=O)N1)SC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348404 | |

| Record name | 6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113307-06-5 | |

| Record name | 6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.